2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
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Overview
Description
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is an organic compound that features a benzoimidazole ring substituted with an ethyl group and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid typically involves the following steps:
Formation of the benzoimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethyl group: The benzoimidazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the butyric acid moiety: The final step involves the reaction of the ethylated benzoimidazole with butyric acid or its derivatives, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the butyric acid moiety can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
- 2-(1-Propyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
- 2-(1-Butyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
Uniqueness
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is unique due to the specific combination of the ethyl group and the butyric acid moiety, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different alkyl groups or substituents.
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-11(12(16)17)18-13-14-9-7-5-6-8-10(9)15(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHMGYVPBMLDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=CC=CC=C2N1CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378255 |
Source
|
Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-88-9 |
Source
|
Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)thio]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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